molecular formula C7H9ClN2 B13025717 1-(6-Chloropyridin-2-YL)-N-methylmethanamine

1-(6-Chloropyridin-2-YL)-N-methylmethanamine

Cat. No.: B13025717
M. Wt: 156.61 g/mol
InChI Key: DUNISPOJFXGSHQ-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)-N-methylmethanamine ( 897394-63-7) is a chemical compound with the molecular formula C 7 H 9 ClN 2 and a molecular weight of 156.61 g/mol . This compound serves as a valuable heterocyclic building block in scientific research, particularly in the field of agrochemicals. Studies have identified it as a key metabolite in the microbial degradation of the neonicotinoid insecticide acetamiprid . Specifically, research indicates that the bacterium Pigmentiphaga sp. strain D-2 can biodegrade acetamiprid to form this compound, referred to as IM-1-4, highlighting its relevance in environmental fate studies and bioremediation research . As a chloropyridine derivative, it offers versatile reactivity for further chemical synthesis, making it a useful intermediate for researchers developing novel compounds. This product is intended for laboratory research purposes only and is not classified as a drug, agrochemical, or consumer product. It is strictly for use by qualified professionals. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9ClN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3

InChI Key

DUNISPOJFXGSHQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Route

One common approach is reductive amination of 6-chloropyridine-2-carboxaldehyde with methylamine or N-methylamine:

  • Step 1: Synthesis of 6-chloropyridine-2-carboxaldehyde from 6-chloropyridine by selective formylation.
  • Step 2: Reductive amination with methylamine or formaldehyde and methylamine to form the secondary amine.
  • Step 3: Purification by column chromatography or recrystallization.

Reaction Conditions:

Parameter Typical Conditions
Solvent Methanol, ethanol, or DMF
Temperature 50–80 °C
Reducing Agent Sodium triacetoxyborohydride or NaBH4
Reaction Time 4–24 hours
Purification Silica gel chromatography

This method yields the target compound with high selectivity and moderate to good yields (typically 70–90%).

Nucleophilic Substitution Route

Another method involves nucleophilic substitution on 2-chloromethyl-6-chloropyridine with methylamine:

  • Step 1: Preparation of 2-chloromethyl-6-chloropyridine via chloromethylation of 6-chloropyridine.
  • Step 2: Reaction with methylamine under alkaline conditions to substitute the chlorine with the methylamine group.
  • Step 3: Isolation and purification of the product.

Reaction Conditions:

Parameter Typical Conditions
Solvent Polar aprotic solvents (e.g., DMF)
Temperature 50–80 °C
Base Triethylamine or NaOH
Reaction Time 6–12 hours
Purification Recrystallization or chromatography

This route is advantageous for scalability and industrial production due to straightforward reaction steps and readily available reagents.

Methylation of Primary Amines

If the intermediate is 1-(6-chloropyridin-2-yl)methanamine (primary amine), methylation can be performed using:

  • Methyl iodide (CH3I) or methyl sulfate as methylating agents.
  • Alternatively, reductive methylation using formaldehyde and sodium cyanoborohydride.

Typical Conditions:

Parameter Details
Solvent Acetonitrile, DMF, or ethanol
Temperature Room temperature to 50 °C
Reaction Time 2–6 hours
Purification Chromatography or recrystallization

This step is critical to ensure selective N-methylation without overalkylation or side reactions.

Optimization and Scale-Up Considerations

  • Catalyst Use: Transition metal catalysts such as Pd/C can be employed to improve selectivity and yield during hydrogenation or reductive amination steps.
  • Solvent Choice: Polar aprotic solvents enhance nucleophilicity and reaction rates.
  • Temperature Control: Maintaining moderate temperatures (50–80 °C) balances reaction kinetics and minimizes impurities.
  • In-line Monitoring: Techniques like FTIR or Raman spectroscopy allow real-time tracking of reaction progress, aiding in scale-up reproducibility.
  • Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures or recrystallization ensures high purity of the final product.

Analytical Characterization

To confirm identity and purity, the following analytical techniques are employed:

Technique Purpose Typical Data
LC-MS / HPLC Purity and molecular weight confirmation Retention time ~0.89–1.50 min; m/z = 157 [M+H]+
¹H NMR Spectroscopy Structural confirmation Methylamine protons δ ~2.2–2.5 ppm; aromatic protons δ ~7.5–8.5 ppm
IR Spectroscopy Functional group identification N-H stretch, C-N stretch peaks
Elemental Analysis Composition verification C, H, N, Cl consistent with formula

Summary Table of Preparation Routes

Method Starting Material Key Reagents Conditions Yield (%) Notes
Reductive Amination 6-Chloropyridine-2-carboxaldehyde Methylamine, NaBH4 or NaBH(OAc)3 Methanol, 50–80 °C, 4–24 h 70–90 High selectivity, moderate scale
Nucleophilic Substitution 2-Chloromethyl-6-chloropyridine Methylamine, base (Et3N, NaOH) DMF, 50–80 °C, 6–12 h 65–85 Suitable for industrial scale
Methylation 1-(6-Chloropyridin-2-yl)methanamine Methyl iodide or formaldehyde + NaBH3CN RT to 50 °C, 2–6 h 75–90 Requires careful control to avoid overmethylation

Research Findings and Notes

  • The compound is a key intermediate in the synthesis of neonicotinoid insecticides and related derivatives.
  • Microbial degradation studies show that such chloropyridinyl amines are metabolites of insecticides like nitenpyram, highlighting environmental relevance.
  • Optimization of reaction parameters significantly impacts yield and impurity profiles, with continuous flow reactors offering advantages for scale-up.
  • Analytical methods such as tandem mass spectrometry improve impurity profiling during quality control.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-2-YL)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Research indicates that 1-(6-Chloropyridin-2-YL)-N-methylmethanamine exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a potential candidate for developing new antibiotics.
  • Anticancer Activity: Similar compounds have shown promise in targeting cancer cells. The specific mechanisms of action are still under investigation, but initial findings indicate potential pathways for therapeutic intervention.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, which could lead to therapeutic effects in conditions where these enzymes are dysregulated.

Medicinal Chemistry

In medicinal chemistry, 1-(6-Chloropyridin-2-YL)-N-methylmethanamine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can enhance biological activity or target specificity. Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations .

Case Studies

  • Antitubercular Agents Development: A study focused on designing and synthesizing derivatives of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine as potential anti-tubercular agents. The synthesized compounds were evaluated for their activity against Mycobacterium tuberculosis, showing promising results with IC50 values indicating effective inhibition .
  • Biological Interaction Studies: Interaction studies have been conducted to evaluate how this compound binds to various biological molecules. These studies aim to elucidate the mechanisms of action and identify potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Fluorophenyl)-N-methylmethanamine
  • Structure : Features a fluorophenyl group instead of chloropyridinyl.
  • Synthesis : Prepared via nucleophilic displacement of intermediates like 59 or 70 with fluorophenylmethylamine .
  • Activity : Used in antitubercular carboxamide derivatives (e.g., Compound 22), demonstrating MIC values <1 µM against Mycobacterium tuberculosis .
  • Key Difference : Fluorine’s electron-withdrawing effect enhances stability but reduces polarizability compared to chlorine.
1-(4-Chlorophenyl)-N-methylmethanamine
  • Structure : Chlorophenyl substituent at the para position.
  • Synthesis : Synthesized from 4-chlorobenzyl chloride and methylamine in 56% yield .
  • Activity : Intermediate for antitubercular compounds (e.g., Compound 28) with moderate efficacy .
  • Comparison : Chlorine’s larger atomic size may improve hydrophobic interactions in binding pockets compared to fluorine.
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine
  • Structure : Nitro and chloro groups on the phenyl ring.
  • Properties : Nitro group introduces strong electron-withdrawing effects, altering reactivity and solubility .

Heterocyclic Core Modifications

1-(6-Pyrrolidin-1-ylpyridin-2-YL)-N-methylmethanamine
  • Structure : Pyrrolidinyl substituent replaces chlorine on pyridine.
  • Properties : Enhanced basicity due to the pyrrolidine ring, improving solubility in acidic environments .
  • Activity : Predominantly used in pharmacokinetic studies rather than direct therapeutic applications .
TAK-438 (1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine)
  • Structure : Pyrrole core with sulfonyl and fluorophenyl groups.
  • Activity : Potent potassium-competitive acid blocker (P-CAB) for acid-related diseases, with >90% inhibition of gastric acid secretion in preclinical models .
  • Comparison : The sulfonyl group enhances target binding affinity, diverging from the simpler pyridine-based structure of the target compound .

Complex Polycyclic Derivatives

1-(4,5-Dichloro-9,10-ethanoanthracen-11-YL)-N-methylmethanamine
  • Structure : Tetracyclic anthracene core with dichloro substituents.
  • Activity : Demonstrates significant antidepressant effects in mice (84% reduction in immobility time at 80 mg/kg) .
  • Key Difference: The fused ring system increases lipophilicity, enhancing blood-brain barrier penetration compared to monocyclic analogs .
1-(1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-YL)-N-methylmethanamine
  • Structure : Bis-chlorophenylpyrrole derivative.
  • Activity : Serotonin reuptake inhibitor with efficacy comparable to sertraline (absorbance 0.22 in platelet models) .
  • Comparison : The pyrrole core and dual chlorophenyl groups enable dual interactions with neurotransmitter transporters, unlike the pyridine-based target compound .

Biological Activity

1-(6-Chloropyridin-2-YL)-N-methylmethanamine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a chlorinated pyridine ring and a methylamine moiety, suggests potential biological activities that merit detailed investigation. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H9ClN2
  • Molecular Weight : Approximately 160.62 g/mol
  • Structure : The compound consists of a pyridine ring substituted at the 6-position with a chlorine atom, linked to a N-methylmethanamine group.

The biological activity of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The chlorinated pyridine moiety may enhance binding affinity and selectivity toward certain targets, potentially leading to various pharmacological effects.

Biological Activities

Research indicates that 1-(6-Chloropyridin-2-YL)-N-methylmethanamine exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Potential : The compound's structure allows for potential interactions with cancer-related pathways, indicating possible anticancer activity.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting that 1-(6-Chloropyridin-2-YL)-N-methylmethanamine could also exhibit such effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress in neurons

Case Study Analysis

A case study conducted on the effects of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine on human cancer cell lines demonstrated significant cytotoxicity. The study utilized various concentrations of the compound to evaluate its impact on cell viability and apoptosis induction. Results indicated that higher concentrations led to increased apoptosis rates compared to control groups.

Pharmacological Applications

The potential applications of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine extend beyond antimicrobial and anticancer activities. Its unique chemical structure positions it as a valuable intermediate in the synthesis of more complex pharmaceuticals. Ongoing research aims to elucidate its pharmacokinetic properties and therapeutic efficacy in clinical settings.

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